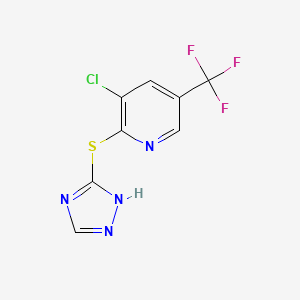
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a triazolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The chloro, trifluoromethyl, and triazolylsulfanyl groups are introduced through specific reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro or triazolylsulfanyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. This can lead to antimicrobial or anticancer effects.
Material Properties: The unique substituents on the pyridine ring can impart specific electronic or thermal properties, making the compound useful in materials science.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may influence its substitution reactions and overall stability.
3-chloro-5-(trifluoromethyl)pyridine: Lacks the triazolylsulfanyl group, which may reduce its potential biological activity.
Uniqueness
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which impart specific chemical reactivity and potential biological activity. The presence of the chloro, trifluoromethyl, and triazolylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-2-(1H-1,2,4-triazol-5-ylsulfanyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4S/c9-5-1-4(8(10,11)12)2-13-6(5)17-7-14-3-15-16-7/h1-3H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZJQOZPSMPXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NC=NN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

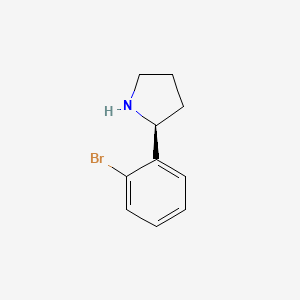
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2707425.png)
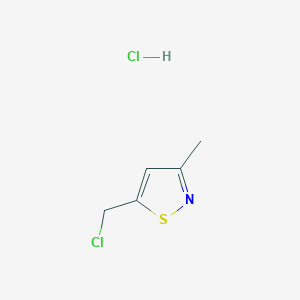

![3-{[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]sulfonyl}pyridine](/img/structure/B2707430.png)
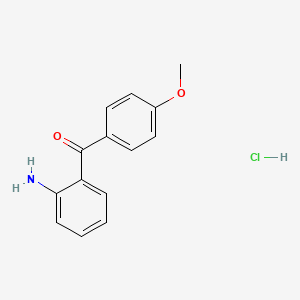
![3-[1-(2-methoxybenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B2707432.png)
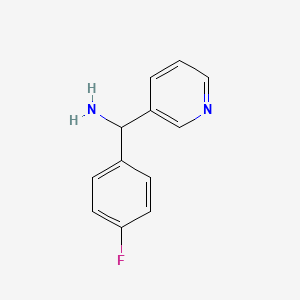
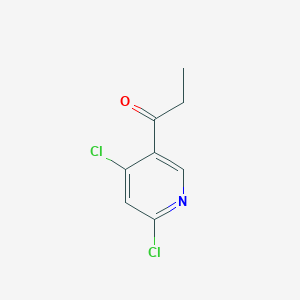
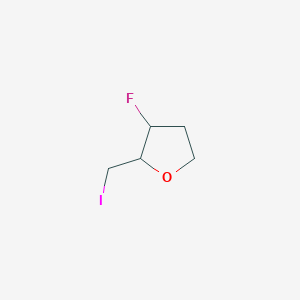
![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B2707439.png)
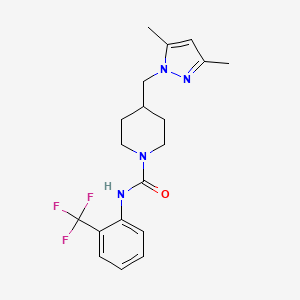
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2707443.png)
